molecular formula C8H8Cl2O B12804030 2,4-Dichloro-3-ethylphenol CAS No. 113220-57-8

2,4-Dichloro-3-ethylphenol

Cat. No.: B12804030
CAS No.: 113220-57-8
M. Wt: 191.05 g/mol
InChI Key: DEHWRJWKQDWKDP-UHFFFAOYSA-N
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Description

Phenol, 2,4-dichloro-3-ethyl- is a chlorinated derivative of phenol with the molecular formula C8H8Cl2O It is a white solid that is mildly acidic and is used in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4-dichloro-3-ethyl- can be synthesized through the chlorination of 3-ethylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the phenol ring.

Industrial Production Methods

In industrial settings, the production of Phenol, 2,4-dichloro-3-ethyl- often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dichloro-3-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the phenol ring, replacing the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dechlorinated phenols or partially chlorinated derivatives.

    Substitution: Nitro, sulfonyl, or other substituted phenols.

Scientific Research Applications

Agricultural Applications

2,4-Dichloro-3-ethylphenol is primarily utilized as an intermediate in the synthesis of herbicides and pesticides. Its chlorinated phenolic structure enhances its efficacy in controlling unwanted vegetation.

Herbicide Production

  • The compound serves as a precursor for the synthesis of chlorophenoxy herbicides, which are widely used in agriculture for weed control. Research indicates that derivatives of this compound exhibit potent herbicidal activity against a variety of broadleaf weeds .

Chemical Synthesis

  • This compound is employed in the production of various chemical compounds, including pharmaceuticals and agrochemicals. Its chlorinated structure allows it to participate in electrophilic substitution reactions, making it valuable in synthetic organic chemistry .

Manufacturing Processes

  • The compound is utilized in the manufacturing of resins and plastics, where it acts as a stabilizer or modifier to enhance material properties. Its presence can improve thermal stability and resistance to degradation .

Toxicological Studies and Safety Assessments

Due to its potential toxicity, this compound has been the subject of numerous toxicological studies. Understanding its safety profile is crucial for its applications.

Toxicity Profile

  • Studies indicate that exposure to high concentrations may lead to adverse health effects, including skin irritation and potential endocrine disruption. Safety data sheets recommend handling the compound with care and using appropriate personal protective equipment .

Analytical Chemistry

  • The compound is frequently used as a standard reference material in analytical chemistry for method validation and calibration purposes. Its unique chemical properties allow for precise detection and quantification using techniques such as gas chromatography-mass spectrometry (GC-MS) .

Case Studies

Case StudyDescription
Herbicide Efficacy A study demonstrated that formulations containing this compound effectively reduced weed biomass by up to 90% in agricultural settings .
Toxicological Assessment Research highlighted the acute toxicity of this compound when ingested, emphasizing the need for stringent safety protocols during handling .

Mechanism of Action

The mechanism by which Phenol, 2,4-dichloro-3-ethyl- exerts its effects involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. The compound may also interact with specific molecular targets, such as proteins or nucleic acids, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-dichloro-: Another chlorinated phenol with similar properties but lacking the ethyl group.

    Phenol, 2,6-dichloro-: Differently substituted chlorinated phenol with chlorine atoms at the 2 and 6 positions.

    Phenol, 4-chloro-3-methyl-: A chlorinated phenol with a methyl group instead of an ethyl group.

Uniqueness

Phenol, 2,4-dichloro-3-ethyl- is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interactions with other molecules and its overall properties, making it distinct from other chlorinated phenols.

Biological Activity

2,4-Dichloro-3-ethylphenol (DCEP) is a chlorinated phenolic compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article presents a comprehensive overview of DCEP's biological activity, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

DCEP is characterized by the following molecular formula: C8_8H8_8Cl2_2O. Its structure includes:

  • Two chlorine atoms at the 2 and 4 positions of the benzene ring.
  • An ethyl group at the 3 position.

This configuration contributes to its unique chemical behavior and biological activity, making it valuable in various applications, particularly in pharmaceuticals and industrial sectors .

The antimicrobial activity of DCEP primarily arises from its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of microbial cells, increasing permeability and leading to leakage of cellular contents, which ultimately results in cell death. This mechanism has been shown to be effective against a broad spectrum of microorganisms, including both bacteria and fungi .

Table 1: Antimicrobial Efficacy Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Applications

DCEP is utilized in several fields due to its biological activity:

  • Pharmaceuticals : Investigated for potential therapeutic properties and as an intermediate in drug development.
  • Agriculture : Used in the formulation of herbicides and disinfectants.
  • Environmental Science : Studied for its effects on microbial communities in contaminated environments .

Case Studies

  • Antimicrobial Study : A study demonstrated that DCEP effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values indicating significant antimicrobial potency .
  • Toxicological Assessment : In a toxicological evaluation involving animal models, DCEP was shown to cause adverse effects at high doses, emphasizing the need for careful handling and application in industrial settings .
  • Environmental Impact : Research has highlighted DCEP's persistence in aquatic environments and its potential bioaccumulation in marine organisms, raising concerns about ecological safety .

Future Research Directions

Ongoing research aims to elucidate specific molecular targets within microbial cells affected by DCEP. Investigations into synergistic effects with other antimicrobial agents could enhance its effectiveness in formulations used for disinfection or preservation. Additionally, studies on the environmental fate of DCEP will help assess its long-term impacts on ecosystems .

Properties

IUPAC Name

2,4-dichloro-3-ethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-2-5-6(9)3-4-7(11)8(5)10/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHWRJWKQDWKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074121
Record name Phenol, 2,4-dichloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121518-45-4, 113220-57-8
Record name 2,4-Dichloro-3-ethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121518-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4-dichloro-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113220578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121518454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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